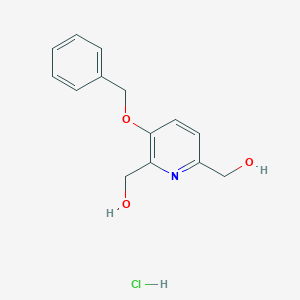
2-(Dimethylamino)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 933759-45-6 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 2-(dimethylamino)-4-pyrimidinecarboxylic acid . It is a solid substance that should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-(Dimethylamino)pyrimidine-4-carboxylic acid is 1S/C7H9N3O2/c1-10(2)7-8-4-3-5(9-7)6(11)12/h3-4H,1-2H3,(H,11,12) . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Dimethylamino)pyrimidine-4-carboxylic acid are not available, pyrimidines in general are known to participate in a variety of chemical reactions . For example, they can undergo oxidative annulation with anilines, aryl ketones, and DMSO .Physical And Chemical Properties Analysis
2-(Dimethylamino)pyrimidine-4-carboxylic acid is a solid substance . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Novel Pyrimidine Derivatives : The synthesis of various pyrimidine derivatives, including 2-(dimethylamino)pyrimidine-4-carboxylic acid, has been extensively studied. These compounds are synthesized through reactions involving ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates and 1,1-dimethylguanidine, followed by hydrolysis and decarboxylation processes. The synthesized pyrimidines have been evaluated for their inotropic effects on guinea pig atria, revealing significant biological activity (Dorigo et al., 1996).
Antimicrobial Applications : Research has highlighted the use of tetrahydropyrimidine derivatives, including those with a 2-(dimethylamino)pyrimidine structure, in antimicrobial applications. These compounds show promising results in combating bacterial and fungal infections, indicating their potential as chemotherapeutic agents (Kheder, Mabkhot, & Farag, 2011).
Cocrystal Design : The design of cocrystals involving 2-(dimethylamino)pyrimidine derivatives and various carboxylic acids has been explored. These cocrystals demonstrate different types of hydrogen bonding and molecular interactions, which are critical for understanding molecular recognition and drug design (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Catalysis in Chemical Synthesis : The role of 2-(dimethylamino)pyrimidine derivatives in catalyzing various chemical reactions, such as iodolactonisation, has been investigated. These compounds function effectively as catalysts under neutral conditions, showcasing their utility in organic synthesis (Meng, Liu, Liu, & Wang, 2015).
Biological Activity and Drug Development
Cardiotonic Activity : The cardiotonic activity of certain pyrimidine derivatives, including 2-(dimethylamino)pyrimidine-4-carboxylic acid, has been a subject of research. These compounds exhibit positive inotropic effects, with potential implications in treating cardiac disorders (Dorigo et al., 1996).
Antimicrobial Agents : The effectiveness of 2-(dimethylamino)pyrimidine derivatives as antimicrobial agents has been established. They show significant activity against various microbial strains, underscoring their potential in antimicrobial therapy (Kheder, Mabkhot, & Farag, 2011).
Molecular Recognition and Drug Design : The study of cocrystals containing 2-(dimethylamino)pyrimidine derivatives aids in understanding molecular recognition processes, crucial for designing effective pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Catalysis in Drug Synthesis : The catalytic properties of 2-(dimethylamino)pyrimidine derivatives are leveraged in the synthesis of complex pharmaceuticals, demonstrating their significance in drug development (Meng, Liu, Liu, & Wang, 2015).
Safety And Hazards
The safety information for 2-(Dimethylamino)pyrimidine-4-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Direcciones Futuras
While specific future directions for 2-(Dimethylamino)pyrimidine-4-carboxylic acid are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-(dimethylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)7-8-4-3-5(9-7)6(11)12/h3-4H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCYPLUPYMEHMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647566 |
Source


|
| Record name | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyrimidine-4-carboxylic acid | |
CAS RN |
933759-45-6 |
Source


|
| Record name | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)
![9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene](/img/structure/B1371866.png)
